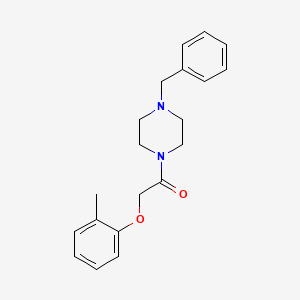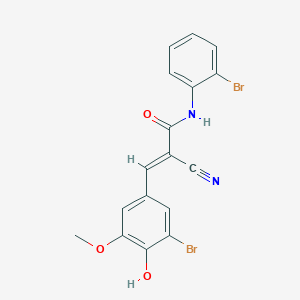![molecular formula C26H39N3O3 B6093645 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide](/img/structure/B6093645.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways due to its multiple functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” would likely involve multiple steps, including:
Formation of the pyrrolidine ring: This could be achieved through a cyclization reaction involving an appropriate precursor.
Attachment of the chromenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the chromenyl moiety to the piperidine ring.
Formation of the amide bond: The final step would involve the formation of the amide bond, possibly through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” could undergo various chemical reactions, including:
Oxidation: The methoxy group on the chromenyl ring could be oxidized to form a hydroxyl group.
Reduction: The amide bond could be reduced to form an amine.
Substitution: The ethyl group on the pyrrolidine ring could be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide could be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride could be employed.
Substitution: Various alkyl halides or aryl halides could be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
The compound “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and potential biological activity.
Pharmacology: Study of its interactions with various biological targets, such as receptors or enzymes.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: The compound could act as an agonist or antagonist at specific receptors.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.
Modulation of signaling pathways: The compound could influence cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide
- **N-[(1-methylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide
Uniqueness
The unique combination of functional groups in “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” sets it apart from similar compounds. Its potential for diverse chemical reactions and interactions with biological systems makes it a valuable compound for further research.
Eigenschaften
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O3/c1-3-29-13-5-7-23(29)17-27-25(30)10-9-20-11-14-28(15-12-20)18-21-16-22-6-4-8-24(31-2)26(22)32-19-21/h4,6,8,16,20,23H,3,5,7,9-15,17-19H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNZHPBDOZVAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCC2CCN(CC2)CC3=CC4=C(C(=CC=C4)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-phenoxyethanone](/img/structure/B6093572.png)
![1-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1H-pyrazol-4-yl)propan-1-one](/img/structure/B6093577.png)
![3-[4-[(4-Methoxyphenyl)methyl]-3-oxopiperazine-1-carbonyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6093581.png)
![N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide](/img/structure/B6093589.png)
![2-(ETHYLSULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B6093593.png)
![1-(2-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6093607.png)

![1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6093616.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6093624.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B6093661.png)
![N-[1-(3-isoxazolyl)ethyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6093665.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6093674.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-oxo-1-indanecarboxamide](/img/structure/B6093678.png)
